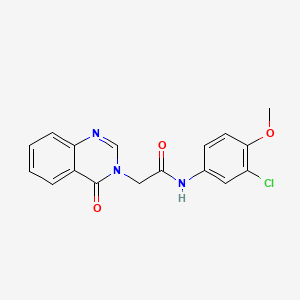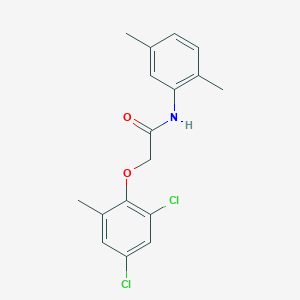![molecular formula C24H26N2O3S B5227915 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide, also known as BPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPNB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Applications De Recherche Scientifique
2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide has been studied for a variety of scientific research applications. One of the most promising areas of research involves the use of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide as a tool to study the role of protein-protein interactions in cellular signaling pathways. 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide has been shown to inhibit the interaction between two proteins, called the PDZ domain and the C-terminus, which are involved in a variety of cellular signaling pathways. By inhibiting this interaction, researchers can gain a better understanding of the role of these proteins in cellular signaling and potentially develop new therapies for diseases such as cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide involves its ability to inhibit the interaction between the PDZ domain and the C-terminus. This interaction is critical for the proper functioning of many cellular signaling pathways, and by inhibiting it, 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide can disrupt these pathways and potentially lead to new therapeutic approaches.
Biochemical and Physiological Effects:
2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have activity against certain types of cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide in lab experiments is its specificity. Because it targets a specific protein-protein interaction, researchers can use 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide to study the role of this interaction in a variety of cellular processes. However, one limitation of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide is its relatively low potency, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide. One area of interest is the development of more potent analogs of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide that could be used in a wider range of experiments. Another area of interest is the use of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide in combination with other drugs to enhance its effectiveness against cancer cells. Finally, researchers are also exploring the potential use of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide in the treatment of neurological disorders such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide involves several steps. First, sec-butylamine is reacted with 2-chlorobenzoyl chloride to form N-(sec-butyl)-2-chlorobenzamide. Next, this compound is reacted with benzyl phenyl sulfone to form 2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, and the product is purified using column chromatography.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-butan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-3-19(2)25-24(27)22-16-10-11-17-23(22)26(18-20-12-6-4-7-13-20)30(28,29)21-14-8-5-9-15-21/h4-17,19H,3,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHILRUDJGJUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5227836.png)
![6-methyl-5-{5-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5227839.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5227844.png)
![1-(4-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5227845.png)
![3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5227859.png)
![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5227882.png)
![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![3-(4-fluorophenyl)-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227903.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)